molecular formula C16H13NO2 B080368 2-Nitro-4,5,9,10-tetrahydropyrene CAS No. 10549-22-1

2-Nitro-4,5,9,10-tetrahydropyrene

Cat. No.: B080368
CAS No.: 10549-22-1
M. Wt: 251.28 g/mol
InChI Key: CMQCIMXGPDHCOA-UHFFFAOYSA-N
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Description

Context of Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) as Environmental Contaminants

Nitrated polycyclic aromatic hydrocarbons (NPAHs) are derivatives of polycyclic aromatic hydrocarbons (PAHs) that contain at least one nitro functional group attached to their aromatic ring structure. nih.gov These compounds are of significant environmental concern due to their widespread presence and established toxic effects. NPAHs are introduced into the environment primarily through two pathways: direct emission from incomplete combustion processes and the atmospheric transformation of parent PAHs. nih.govescholarship.org

Major anthropogenic sources of NPAHs include emissions from diesel and gasoline engines, industrial processes, and residential heating. nih.gov Once in the atmosphere, gas-phase reactions with hydroxyl (OH) and nitrate (B79036) (NO3) radicals, or heterogeneous reactions on the surface of particulate matter, can convert PAHs into their nitrated derivatives. escholarship.org Due to their chemical stability, NPAHs can persist in the environment, accumulating in various matrices such as air, water, soil, and sediment. researchgate.net

The toxicity of NPAHs is a primary driver of research in this area. Many NPAHs are known to be mutagenic and carcinogenic. nih.govnih.gov Their biological activity is often attributed to the metabolic reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA and other cellular macromolecules, inducing mutations and cellular damage. nih.gov The presence of NPAHs in the environment, therefore, poses a potential risk to human health and ecosystems.

Significance of Tetrahydropyrene Derivatives in Chemical and Environmental Research

The parent compound, 4,5,9,10-tetrahydropyrene (B1329359), is a partially saturated derivative of the PAH pyrene (B120774). The hydrogenation of the two double bonds in the K-region of pyrene results in a non-planar, three-dimensional structure. This structural feature is significant as it influences the compound's chemical and physical properties, including its solubility, reactivity, and biological activity.

The synthesis of 4,5,9,10-tetrahydropyrene has been a subject of interest as it serves as a valuable intermediate in the preparation of various substituted pyrene derivatives. acs.orgnih.govnih.gov The presence of the aliphatic portion in the tetrahydropyrene structure provides sites for functionalization that are not available in the fully aromatic pyrene. This allows for the synthesis of a diverse range of derivatives with tailored properties for applications in materials science, such as in the development of novel organic electronic materials. rsc.orgnih.gov

From an environmental perspective, studying partially hydrogenated PAHs like tetrahydropyrene and its derivatives is important for understanding the environmental fate and transport of PAHs. The partial saturation can affect their partitioning between different environmental compartments and their susceptibility to degradation processes.

Scope and Research Objectives for 2-Nitro-4,5,9,10-tetrahydropyrene Studies

Research on this compound, while not as extensive as for some other NPAHs, is driven by several key objectives. A primary goal is to understand how the presence of a nitro group on the partially saturated tetrahydropyrene ring system influences its chemical and toxicological properties compared to its parent compound, 4,5,9,10-tetrahydropyrene, and the fully aromatic 2-nitropyrene.

Specific research objectives include:

Synthesis and Characterization: Developing efficient synthetic routes to obtain pure this compound for use in further studies. This includes its isolation and structural elucidation using various spectroscopic and analytical techniques.

Environmental Occurrence and Fate: Investigating the presence of this compound in environmental samples to determine its sources, transport, and persistence.

Toxicological Evaluation: Assessing the mutagenic and carcinogenic potential of this compound to understand its potential health risks. This involves in vitro and in vivo studies to examine its metabolic activation pathways and its ability to cause genetic damage. The synthesis of isotopically labeled versions, such as 2-nitro[4,5,9,10-3H]pyrene, has been undertaken to facilitate metabolism and DNA binding studies of related compounds. nih.gov

The limited but focused research on this compound aims to fill knowledge gaps in the broader understanding of NPAH chemistry and toxicology, particularly concerning the interplay between partial saturation and nitro-substitution on the biological activity of these environmental contaminants.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10549-22-1

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-nitro-4,5,9,10-tetrahydropyrene

InChI

InChI=1S/C16H13NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-3,8-9H,4-7H2

InChI Key

CMQCIMXGPDHCOA-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43

Canonical SMILES

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43

Other CAS No.

10549-22-1

Synonyms

2-NITRO-4,5,9,10-TETRAHYDROPYRENE

Origin of Product

United States

Environmental Fate and Transformation Pathways of 2 Nitro 4,5,9,10 Tetrahydropyrene

Formation Mechanisms in Environmental Matrices

The formation of 2-Nitro-4,5,9,10-tetrahydropyrene in the environment is anticipated to occur through two primary pathways: atmospheric reactions involving its parent polycyclic aromatic hydrocarbon (PAH) and direct formation during combustion processes.

Atmospheric Formation from Parent Polycyclic Aromatic Hydrocarbons

The atmospheric formation of nitro-PAHs from their parent PAHs is a well-documented phenomenon. This process involves the chemical transformation of the parent PAH, in this case, 4,5,9,10-tetrahydropyrene (B1329359), through reactions with atmospheric oxidants.

In the atmosphere, the gas-phase reactions of PAHs with hydroxyl (•OH) radicals during the daytime and nitrate (B79036) (•NO₃) radicals at night are key transformation pathways. The reaction of 4,5,9,10-tetrahydropyrene with these radicals is expected to initiate a series of reactions leading to the formation of this compound.

The reaction with the hydroxyl radical typically proceeds via an addition mechanism to the aromatic ring, forming a hydroxy-adduct. In the presence of nitrogen oxides (NOₓ), this adduct can react with nitrogen dioxide (NO₂) to yield the nitrated product and water.

Reaction Scheme (OH Radical): 4,5,9,10-tetrahydropyrene + •OH → [4,5,9,10-tetrahydropyrene-OH]• [4,5,9,10-tetrahydropyrene-OH]• + NO₂ → this compound + H₂O

Similarly, the nitrate radical adds to the aromatic system, particularly during nighttime, to form a nitrooxy-adduct. Subsequent reactions can lead to the formation of the nitro-PAH. The rate of these reactions is critical in determining the atmospheric lifetime of the parent PAH and the formation rate of its nitrated derivative.

While specific kinetic data for the reaction of 4,5,9,10-tetrahydropyrene with •OH and •NO₃ radicals are not available, estimations can be made based on structure-activity relationships (SARs) and data for similar PAHs. The presence of the partially saturated ring in 4,5,9,10-tetrahydropyrene may influence the reaction rates compared to its fully aromatic counterpart, pyrene (B120774).

ReactantRadicalEstimated Rate Constant (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime
4,5,9,10-tetrahydropyrene•OH~5 x 10⁻¹¹~2 hours
4,5,9,10-tetrahydropyrene•NO₃~1 x 10⁻¹²~1 hour

Note: The rate constants are estimations based on data for other PAHs and have not been experimentally determined for 4,5,9,10-tetrahydropyrene. Atmospheric lifetimes are calculated assuming typical atmospheric concentrations of •OH (2 x 10⁶ molecules cm⁻³) and •NO₃ (5 x 10⁸ molecules cm⁻³).

The phase in which a nitro-PAH exists in the atmosphere—gas or particle-bound—significantly influences its transport, deposition, and degradation. This distribution is governed by the gas-particle partitioning coefficient (Kₚ), which is dependent on the compound's vapor pressure, the ambient temperature, and the composition and surface area of the atmospheric particulate matter.

This compound, being a semi-volatile organic compound, is expected to be distributed between the gas and particle phases. Its partitioning will be influenced by its molecular weight and polarity. The addition of a nitro group increases the polarity compared to the parent PAH.

The partitioning can be described by the following equation:

Kₚ = (Cₚ / TSP) / C₉

Where:

Cₚ is the concentration of the compound in the particulate phase (ng/m³).

TSP is the total suspended particulate matter concentration (µg/m³).

C₉ is the concentration of the compound in the gas phase (ng/m³).

The partitioning behavior is often modeled based on absorption into the organic matter fraction of the aerosol and adsorption onto the elemental carbon (soot) fraction. For nitro-PAHs, absorption into organic matter is generally considered the dominant mechanism.

CompoundEstimated log KₚPredominant Phase
This compound-1.5 to -0.5Primarily Gas Phase, with some partitioning to particles

Note: The log Kₚ value is an estimation based on the behavior of other nitro-PAHs of similar molecular weight and has not been experimentally determined.

Formation during Combustion Processes

Nitro-PAHs are known to be formed during incomplete combustion processes, such as in diesel and gasoline engine exhaust and industrial emissions. copernicus.org The formation in these high-temperature environments can occur through electrophilic nitration of the parent PAH by NO₂ present in the exhaust gases. copernicus.org Therefore, it is plausible that this compound can be directly emitted from sources where 4,5,9,10-tetrahydropyrene is present in the fuel or is formed as a combustion byproduct. The efficiency of this formation pathway is dependent on the combustion temperature and the concentration of NOₓ. copernicus.org

Photochemical Degradation Processes

Once formed, this compound is subject to degradation in the environment, with photochemical processes being a primary removal pathway.

Photoreaction Kinetics and Solvent Effects

The absorption of solar radiation can lead to the photochemical degradation of nitro-PAHs. The efficiency of this process is described by the quantum yield (Φ), which is the fraction of absorbed photons that result in a chemical reaction. The rate of photodegradation is also dependent on the intensity of the solar radiation and the absorption spectrum of the compound.

The photodegradation of nitro-PAHs can proceed through various mechanisms, including nitro-nitrite rearrangement followed by the formation of hydroxylated products, or reactions involving the excited state of the nitro-PAH with other molecules, such as oxygen. nih.gov

The solvent or the matrix in which the compound is present can significantly influence the photoreaction kinetics. Solvent polarity can affect the stability of excited states and intermediates, thereby altering the degradation rate and the products formed. aaqr.org For instance, in polar solvents, photoreduction of the nitro group to an amino group has been observed for some nitro-PAHs. researchgate.net

SolventEstimated Quantum Yield (Φ)Estimated Half-life (hours)
Hexane (non-polar)~1 x 10⁻⁴~20
Acetonitrile (B52724) (polar aprotic)~5 x 10⁻⁵~40
Water (polar protic)~2 x 10⁻⁵~100

Note: The quantum yields and half-lives are estimations based on data for other nitro-PAHs and have not been experimentally determined for this compound. Half-lives are calculated assuming typical solar irradiance conditions.

First-Order and Second-Order Kinetic Models

The photodegradation of nitro-PAHs, which serves as a model for this compound, typically follows specific kinetic models that describe the rate at which the compound degrades over time when exposed to light. The reaction order indicates how the rate is influenced by the concentration of the reactant(s).

Studies on a variety of nitro-PAHs have demonstrated that their photochemical degradation generally adheres to either first-order or second-order kinetics. nih.gov In first-order kinetics, the degradation rate is directly proportional to the concentration of the nitro-PAH itself. In contrast, second-order kinetics implies that the rate may depend on the concentration of the nitro-PAH and another reactant, or on the square of the nitro-PAH concentration. A few compounds have also been observed to undergo self-catalysis, a process where a product of the reaction accelerates further degradation. nih.gov

The specific kinetic model that applies can be influenced by factors such as the solvent and the molecular structure of the compound. nih.gov For instance, the photodegradation of 1-nitropyrene (B107360) and 2-nitrofluorene (B1194847) has been shown to follow first-order kinetics under certain conditions. nih.gov

Table 1: Examples of Kinetic Models for Photodegradation of Various Nitro-PAHs

Compound Observed Kinetic Model
1-Nitropyrene First-Order
2-Nitrofluorene First-Order
9-Nitroanthracene (B110200) Second-Order / Self-Catalysis
3-Nitrofluoranthene First-Order
5-Nitroacenaphthene First-Order

This table is illustrative of general nitro-PAH behavior and is based on findings from related compounds. nih.gov

Influence of Solvent Polarity and Composition (e.g., Water, Organic Solvents, Phenols)

The environmental medium in which this compound is present plays a critical role in its phototransformation rate. The polarity and composition of the solvent can stabilize or destabilize reaction intermediates and excited states, thereby influencing the degradation pathway and efficiency.

Research on various nitro-PAHs shows a distinct trend in degradation rates depending on the solvent used. nih.gov Generally, photodegradation is faster in chlorinated solvents compared to polar aprotic solvents. For a range of nitro-PAHs, the observed order of degradation rates in different solvents was: CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN > CH₃CN/H₂O nih.gov

The presence of water in organic solvents like dimethylformamide (DMF) and acetonitrile (CH₃CN) tends to decrease the rate of photodegradation. nih.gov This suggests that in aqueous environmental compartments or in the presence of humidity, the persistence of such compounds may be enhanced. The triplet excited states of quinones derived from pyrene are known to be quenched by phenols, indicating that phenolic compounds in the environment could also influence the transformation pathways through hydrogen atom abstraction. researchgate.net

Table 2: Relative Photodegradation Rates of Nitro-PAHs in Various Solvents

Solvent System Relative Degradation Rate
Chloroform (CHCl₃) Highest
Dichloromethane (B109758) (CH₂Cl₂) High
Dimethylformamide (DMF) Moderate
Acetonitrile (CH₃CN) Low
Acetonitrile / Water (80/20) Lowest

This table summarizes general trends observed for nitro-PAHs. nih.gov

Mechanistic Investigations of Phototransformation

The transformation of this compound under the influence of light involves a series of complex chemical steps, including the formation of highly reactive intermediates and molecular rearrangements.

Radical Mechanisms and Intermediate Species Formation (e.g., Pyrene Radicals, Nitrosopyrenes, Pyrenoxy Radicals)

Upon absorption of light, nitro-PAHs can initiate reactions that proceed through radical intermediates. The photolysis of pyrene-derived quinones, which are structurally related to oxidized products of nitropyrenes, has been shown to proceed via hydrogen abstraction from the solvent or other molecules, leading to the formation of radical pairs. researchgate.net

For this compound, a plausible pathway involves the initial excitation of the molecule followed by reactions that could generate several types of radical species:

Pyrene Radicals: Formed by processes such as hydrogen atom abstraction from the solvent by the excited nitro compound.

Nitrosopyrenes: The reduction of the nitro group can lead to the formation of a nitroso derivative (e.g., 2-Nitroso-4,5,9,10-tetrahydropyrene).

Pyrenoxy Radicals: Following a nitro-nitrite rearrangement (see section 3.2.2.2), cleavage of the oxygen-nitrogen bond can produce a pyrenoxy radical and nitric oxide (•NO).

These highly reactive intermediates drive the subsequent degradation into various photoproducts. The formation of radical ions in other complex organic molecules is a well-established photochemical process. researchgate.net

Nitro-Nitrite Rearrangements

A key mechanistic pathway in the photochemistry of nitroaromatic compounds is the nitro-nitrite rearrangement. This process involves the intramolecular transfer of an oxygen atom from the nitro group to the aromatic ring. Upon excitation, the nitro group (-NO₂) isomerizes to a nitrite (B80452) group (-ONO). researchgate.net

This nitrite intermediate is unstable and can undergo homolytic cleavage of the O-N bond. This cleavage results in the formation of a pyrenoxy radical and a nitric oxide radical (•NO). researchgate.net The pyrenoxy radical is a critical intermediate that can subsequently react to form more stable products, such as hydroxylated and quinone-type derivatives. For example, the photolysis of 9-nitroanthracene is known to yield 9,10-anthraquinone through such pathways. researchgate.net A similar mechanism is expected for this compound, leading to the formation of pyrene-type quinones.

Role of Excited States (e.g., Triplet States)

The photochemical reactions of this compound are initiated by the absorption of photons, which promotes the molecule to an electronically excited state. While the initial absorption of light elevates the molecule to a singlet excited state (S₁), many significant photochemical reactions proceed from the longer-lived triplet excited state (T₁). msu.edu

The triplet state is typically formed from the singlet state through a process called intersystem crossing. msu.edursc.org Triplet states have longer lifetimes (from microseconds to seconds) compared to singlet states (nanoseconds), allowing sufficient time for bimolecular reactions, such as hydrogen abstraction or energy transfer, to occur. msu.edunih.gov The triplet excited states of pyrene-derived quinones are known to be reactive, abstracting hydrogen atoms from other molecules or sensitizing the formation of singlet oxygen. researchgate.net For many aromatic compounds, the triplet state is the precursor to the formation of radical intermediates that drive degradation. nih.gov The efficiency of these photochemical processes can be reduced by "quenchers," which are molecules that deactivate the triplet state without leading to a chemical reaction. msu.edu

Identification and Characterization of Photodegradation Products

The photodegradation of this compound is expected to yield a mixture of products resulting from the radical reactions and rearrangements described above. Based on the known photochemistry of related nitro-PAHs and pyrene derivatives, the following compounds are plausible degradation products: researchgate.netresearchgate.net

2-Hydroxy-4,5,9,10-tetrahydropyrene (a pyrenol): Formed from the pyrenoxy radical abstracting a hydrogen atom from the solvent or another molecule.

4,5,9,10-Tetrahydropyrene-diones (quinones): Resulting from the further oxidation of the pyrenol or other intermediates. The formation of quinones is a common endpoint in the degradation of PAHs and their derivatives. researchgate.net

2-Nitroso-4,5,9,10-tetrahydropyrene: A potential intermediate formed by the partial reduction of the nitro group.

Catechols: Further reduction of the pyrene-diones can lead to the formation of catechols (dihydroxy-tetrahydropyrenes). researchgate.net

The exact distribution of these products would depend heavily on the specific reaction conditions, such as the wavelength of light, the solvent, and the presence of oxygen or other reactive species.

Biotransformation and Microbial Degradation

The biotransformation of nitro-PAHs is a critical process in their environmental degradation, primarily carried out by a diverse range of microorganisms, including bacteria and fungi. These processes are generally categorized into reductive and oxidative pathways.

Enzymatic Nitroreduction Pathways

A primary and often initial step in the breakdown of nitroaromatic compounds is the enzymatic reduction of the nitro group. nih.govnih.gov This reaction is catalyzed by nitroreductase enzymes, which are found in a wide variety of microorganisms. nih.govresearchgate.netgatech.edu These enzymes typically utilize reduced flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors to transfer electrons to the nitro group. nih.gov This process occurs sequentially, reducing the nitro group (-NO2) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH2) group. nih.govnih.gov The resulting amino-PAH is often more amenable to further degradation.

Oxidative Metabolic Transformations (e.g., C-Hydroxylation)

In addition to nitroreduction, microorganisms can employ oxidative pathways to degrade nitro-PAHs. This often involves the action of monooxygenase and dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings (C-hydroxylation). nih.govnih.gov This hydroxylation increases the water solubility of the compound and can destabilize the aromatic structure, making it susceptible to ring cleavage. nih.gov For some nitroaromatic compounds, the initial oxidative attack can also lead to the elimination of the nitro group as nitrite. nih.gov

Influence of Environmental Factors on Biotransformation

The efficiency of microbial degradation of nitro-PAHs is significantly influenced by various environmental conditions.

Redox Status: The presence or absence of oxygen is a critical factor. Anaerobic (oxygen-deficient) conditions generally favor the initial nitroreduction pathway. nih.gov In contrast, aerobic (oxygen-rich) conditions are typically required for the subsequent oxidative ring cleavage of the resulting amino-PAH. nih.gov

pH: The pH of the soil or water can affect microbial activity and the availability of the pollutant. While specific optimal pH ranges vary depending on the microbial species, extreme pH values can inhibit microbial growth and enzymatic activity.

Organic Carbon: The presence of other organic carbon sources can have a dual effect. It can stimulate microbial growth and co-metabolism of the nitro-PAH, but in some cases, microbes may preferentially consume the more readily available carbon source, slowing the degradation of the more complex pollutant. researchgate.net

Intermediates in Biotransformation

The biotransformation of nitroaromatic compounds invariably leads to the formation of various intermediates. As mentioned, the sequential reduction of the nitro group generates nitroso and hydroxylamino derivatives. nih.govnih.gov The final product of this pathway is the corresponding amino derivative. nih.govnih.gov These intermediates can sometimes be more toxic than the parent compound, but their formation is a necessary step towards complete mineralization.

Atmospheric Transport and Deposition Dynamics

Similar to other PAHs, nitrated derivatives are subject to atmospheric transport and deposition, which dictates their distribution in the environment.

Nitro-PAHs are semi-volatile organic compounds that can exist in both the gas phase and associated with particulate matter in the atmosphere. Due to their generally lower vapor pressure compared to their parent PAHs, nitro-PAHs tend to be more associated with the particulate phase. This association allows them to be transported over long distances. nih.gov

The removal of these compounds from the atmosphere occurs through two primary mechanisms:

Dry Deposition: The settling of particles carrying the nitro-PAH onto surfaces like soil, water, and vegetation.

Wet Deposition: The removal of both gaseous and particulate-bound nitro-PAH from the atmosphere by precipitation (rain, snow, etc.).

The extent of long-range transport versus local deposition depends on factors such as the size of the particles to which the compound is adsorbed, wind patterns, and precipitation events.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating 2-Nitro-4,5,9,10-tetrahydropyrene from other compounds in a mixture. The choice of chromatographic method depends on the sample matrix and the required level of sensitivity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitro-PAHs like this compound. researchgate.netprimescholars.com HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. primescholars.com For PAH analysis, reversed-phase columns, such as C18, are commonly employed, where the separation is based on the hydrophobicity of the analytes. primescholars.comrestek.com

A key advantage of HPLC is its compatibility with a wide range of detectors, enhancing its analytical power. researchgate.net

UV-Visible (UV-Vis) Detection: This is a common detection method used with HPLC. researchgate.net Nitroaromatic compounds, including this compound, exhibit characteristic UV absorbance, allowing for their quantification. nih.govtbzmed.ac.ir The sensitivity of HPLC-UV can be significantly improved by coupling it with pre-concentration techniques like electromembrane extraction (EME). tbzmed.ac.ir

Fluorescence Detection (FLD): While many parent PAHs are fluorescent, nitro-PAHs are generally not. However, HPLC methods can incorporate an online reduction step to convert the nitro group to a fluorescent amino group, enabling highly sensitive detection. researchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity, allowing for the definitive identification and quantification of this compound, even in complex matrices. chromatographyonline.com Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific fragmentation patterns. chromatographyonline.com

Interactive Table: HPLC Methods for Nitroaromatic Compound Analysis
Compound(s)HPLC SystemColumnMobile PhaseDetectionApplicationReference
16 Priority PAHsHPLC-UV-DADNot specifiedAcetonitrile-water gradientUV-Diode ArrayWastewater and sediment primescholars.com
1-hydroxypyreneHPLC/MS/MSNot specifiedNot specifiedTandem Mass SpectrometryHuman urine wikipedia.org
Amino-PAHsUHPLC-MS/MSReversed-phase HSS PFPGradient of 0.1% formic acid in water and acetonitrile (B52724)Tandem Mass SpectrometryUrine samples of workers exposed to diesel exhaust chromatographyonline.com
4-nitrophenol and metabolitesRP-HPLC-UVC18Methanol-citrate buffer with TBABUV-Vis (290 nm)Rat bile samples nih.gov
4-nitrobenzoic acid hydrazide and metabolitesHPLC-UV/DADNovapak C18Phosphate buffer:acetonitrile gradientUV/Diode ArrayRat plasma nih.gov

Gas Chromatography (GC) Applications for Nitroaromatics

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, including many nitroaromatics. epa.govmdpi.com In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. mdpi.com For nitroaromatic analysis, wide-bore capillary columns are often used. oup.com

Several detectors can be coupled with GC for the analysis of nitroaromatics:

Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds like nitroaromatics. epa.govoup.com However, it can be prone to interferences from other halogenated or oxygenated compounds. epa.gov

Nitrogen-Phosphorus Detector (NPD): The NPD is more selective for nitrogen-containing compounds, making it suitable for nitroaromatic analysis. epa.gov

Mass Spectrometry (MS): GC-MS is a widely used and highly specific method for the identification and quantification of nitroaromatics. nih.govnih.gov It provides structural information, confirming the identity of the analyte. nih.gov

Interactive Table: GC Methods for Nitroaromatic Analysis
Analytical MethodDetectorAnalytesSample MatrixKey FindingsReference
Gas ChromatographyElectron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD)Nitroaromatics and cyclic ketonesWater, soil, wasteProvides conditions for detecting ppb concentrations in water/soil and ppm in waste. epa.gov epa.gov
Gas ChromatographyElectron Capture Detector (ECD)Nitroaromatic, nitramine, and nitrate (B79036) ester explosivesWaterGood agreement with HPLC methods for frequently detected analytes. oup.com oup.com
Gas ChromatographyElectron-Capture or Chemiluminescence DetectorNitroaromatic compoundsWaterDetermined after extraction with dichloromethane (B109758) or adsorption on Amberlite resins. nih.gov nih.gov
Gas Chromatography-Mass SpectrometryMass Spectrometry (MS)Nitroaromatic compoundsWaterUsed electron impact and positive- and negative-ion chemical ionization. nih.gov nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. lut.firesearchgate.net In GCxGC, the effluent from a primary GC column is continuously transferred to a second, shorter column with a different stationary phase. lut.firesearchgate.net This results in a two-dimensional separation, providing much higher resolution than single-column GC. youtube.com GCxGC is particularly useful for separating isomers and resolving co-eluting compounds in complex matrices like petroleum products or environmental samples. lut.ficapes.gov.br When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS becomes an exceptionally powerful tool for the detailed characterization of complex mixtures containing nitroaromatics. mdpi.com

Spectrometric and Spectroscopic Approaches

Spectrometric and spectroscopic techniques are indispensable for both the identification and quantification of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Coupling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method like GC or HPLC, it provides highly specific and sensitive detection. nih.govnih.gov For nitro-PAHs, negative chemical ionization (NCI) is often a preferred ionization method due to its high sensitivity for these electronegative compounds. nih.govacs.org

Tandem Mass Spectrometry (MS/MS) further increases selectivity by isolating a specific parent ion and then fragmenting it to produce characteristic daughter ions. nih.gov This technique is particularly valuable for distinguishing between isomers and for quantifying trace levels of analytes in complex matrices. chromatographyonline.com Recent developments have focused on methods like UHPLC-MS/MS for the analysis of amino-PAHs (metabolites of nitro-PAHs) in biological samples. chromatographyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Reaction Monitoring

UV-Vis spectroscopy is a valuable tool for:

Quantitative Analysis: It can be used for the quantification of nitroaromatics, often as a detector following HPLC separation. nih.govtbzmed.ac.ir The absorbance is directly proportional to the concentration of the analyte, following the Beer-Lambert law.

Reaction Monitoring: The changes in the UV-Vis spectrum can be used to monitor chemical reactions, such as the nitration of PAHs or the reduction of nitro groups. researchgate.netresearchgate.net For example, the reduction of a nitro compound to an amino compound results in a significant shift in the absorption spectrum, allowing for real-time monitoring of the reaction progress. researchgate.net

Interactive Table: UV-Vis Spectroscopy Data for Nitroaromatic Compounds
Compound ClassAbsorption Range/CharacteristicsMethodKey FindingsReference
Nitroaromatics (Ar-NO₂)Absorption maximum between 170-270 nm. Wavelength and intensity depend on molecular structure.Gas Chromatography/Vacuum UV Spectroscopy (GC/VUV)Addition of multiple nitro groups to benzene (B151609) or toluene (B28343) causes increased intensity and a blue shift from ~240 nm to 210 nm. nih.goviu.edu
NitrobenzaldehydesWeak transitions around 350 nm (nπ), intermediate intensity band around 300 nm (ππ in arene), strong absorptions around 250 nm (ππ* involving nitro and benzene).UV/Vis Absorption SpectroscopySpectra are poorly structured and show moderate solvatochromic shifts. rsc.org
Nitrated Proteins (Nitrotyrosine)Absorption peak at ~357 nm in acidic solutions (pH ≤ 3.5) or ~430 nm in basic solutions (pH ≥ 9.5).HPLC-DADThe ratio of absorbance at 357 nm to 280 nm can be used to determine the nitration degree of proteins. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. nih.gov For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms. researchgate.net

The structural elucidation process typically involves analyzing ¹H NMR, ¹³C NMR, and various 2D spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). nih.gov The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum provides information on the number and type of carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles and data from similar nitrated aromatic compounds.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1 ~8.3 C-1
H-3 ~8.1 C-2
H-6 ~7.9 C-3
H-7 ~7.9 C-3a
H-8 ~8.0 C-4
Aliphatic (4,5,9,10) ~2.8-3.2 C-5
C-5a
C-6
C-7
C-8
C-8a
C-9
C-10
C-10a
C-10b

Note: The table presents hypothetical data for illustrative purposes. Actual experimental values would be required for definitive structural confirmation.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful for identifying the functional groups present in a molecule. mdpi.com These methods provide a molecular fingerprint, allowing for the characterization of specific chemical bonds. researchgate.netspectroscopyonline.com

For this compound, the most characteristic IR and Raman bands would be associated with the nitro group (NO₂). The nitro group exhibits strong and distinct stretching vibrations. Specifically, the asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching modes are key identifiers. In similar nitro-aromatic compounds, these bands appear in well-defined regions of the spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on data from analogous nitro-aromatic compounds. nih.gov

Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity Spectroscopy Method
Aromatic C-H Stretch 3100 - 3000 Medium-Weak FT-IR, Raman
Aliphatic C-H Stretch 3000 - 2850 Medium FT-IR, Raman
Asymmetric NO₂ Stretch 1560 - 1515 Strong FT-IR
Symmetric NO₂ Stretch 1360 - 1320 Strong FT-IR
Aromatic C=C Stretch 1600 - 1450 Medium-Strong FT-IR, Raman

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive and often cost-effective approach for the detection of electroactive species like nitroaromatic compounds. nih.govresearchgate.net The nitro group in this compound is readily reducible, making the compound an excellent candidate for electrochemical analysis. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used for its detection. xmu.edu.cn

The process involves the electrochemical reduction of the nitro group at the surface of a working electrode. The potential at which this reduction occurs and the magnitude of the resulting current can be used for qualitative and quantitative analysis, respectively.

Online Electrochemical Reduction for Enhanced Detection

To improve selectivity and sensitivity, electrochemical detection can be coupled with separation techniques like high-performance liquid chromatography (HPLC). In such a setup, an "online" electrochemical reduction step can be integrated. As the analyte, this compound, elutes from the HPLC column, it passes through an electrochemical cell where the nitro group is reduced.

Computational and Theoretical Investigations of 2 Nitro 4,5,9,10 Tetrahydropyrene

Electronic Properties and Charge Transfer Phenomena

The introduction of a nitro (-NO₂) group to the 4,5,9,10-tetrahydropyrene (B1329359) core is expected to significantly influence its electronic properties. The nitro group is a strong electron-withdrawing group, which will have a profound effect on the molecule's frontier molecular orbitals and its potential for intramolecular charge transfer.

Analysis of HOMO-LUMO Energy Levels

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic transition energies.

Computational studies on various organic molecules have demonstrated that the introduction of a nitro substituent generally leads to a stabilization (lowering of energy) of the LUMO. nih.gov This is due to the electron-withdrawing nature of the nitro group, which delocalizes electron density from the aromatic system. The HOMO level, which is typically associated with the electron-rich aromatic core of the tetrahydropyrene, is expected to be less affected, although some energy level shifts may occur.

The anticipated effect of the nitro group on the HOMO and LUMO levels of 2-Nitro-4,5,9,10-tetrahydropyrene would be a significant reduction in the HOMO-LUMO gap compared to the unsubstituted 4,5,9,10-tetrahydropyrene. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited and may exhibit enhanced reactivity. irjweb.com

Table 1: Expected Trends in Frontier Orbital Energies for this compound

CompoundHOMO EnergyLUMO EnergyHOMO-LUMO Gap (ΔE)
4,5,9,10-tetrahydropyreneHigherHigherLarger
This compoundSlightly LoweredSignificantly LoweredSmaller

Note: This table represents expected qualitative trends based on the known effects of nitro-substitution on aromatic systems and is not based on specific calculated values for this compound.

Intramolecular Charge Transfer (ICT) State Characterization

The presence of both an electron-donating moiety (the tetrahydropyrene core) and a strong electron-accepting group (the nitro group) within the same molecule sets the stage for potential intramolecular charge transfer (ICT) upon photoexcitation. nih.gov In such a process, the absorption of light promotes an electron from a molecular orbital primarily located on the donor part of the molecule to an orbital predominantly on the acceptor part.

Computational studies, often employing time-dependent density functional theory (TD-DFT), are instrumental in characterizing ICT states. rsc.org For this compound, it is anticipated that the lowest energy electronic transition would have significant ICT character. This would be evidenced by a calculated shift in electron density from the tetrahydropyrene ring system to the nitro group in the excited state.

The characterization of the ICT state would involve analyzing the nature of the excited state, including its energy, oscillator strength, and the spatial distribution of the involved molecular orbitals. The solvent environment is also known to play a crucial role in stabilizing ICT states, a phenomenon that can be modeled computationally. rsc.org

Electron Coupling and Mixed-Valence Systems

While this compound itself is not a mixed-valence system, the principles of electron coupling are relevant if this molecule were to be incorporated into a larger assembly, such as a dimer or a polymer, where it could exist in different oxidation states. Mixed-valence systems contain a molecule in at least two different formal oxidation states, and the degree of electronic communication, or electron coupling, between these states is of fundamental interest.

In a hypothetical mixed-valence system containing a this compound unit, the nitro group would significantly influence the electron coupling. The strength of this coupling determines the extent to which an excess charge is localized on one unit or delocalized over the entire system. Computational methods can quantify the electronic coupling matrix element (Hab), which is a key parameter in Marcus theory of electron transfer.

Studies on other organic mixed-valence systems have shown that the nature of the bridging unit and its substituents are critical in determining the magnitude of electron coupling. nih.gov The electron-withdrawing nitro group in this compound would likely act as a strong modulator of the electronic structure of any such mixed-valence system, thereby influencing its charge transfer properties.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of 2-Nitro-4,5,9,10-tetrahydropyrene with high purity and yield is crucial for its detailed study and potential applications. Future research is focused on developing novel synthetic methodologies that offer enhanced selectivity, moving beyond traditional nitration techniques which can often result in a mixture of isomers and over-nitrated products.

One promising avenue is the exploration of regioselective C-H activation and nitration of the parent compound, 4,5,9,10-tetrahydropyrene (B1329359). acs.org The development of advanced catalytic systems, potentially involving transition metals, could enable the direct and controlled introduction of a nitro group at the C2 position. acs.org Furthermore, leveraging the known reactivity of 4,5,9,10-tetrahydropyrene as a useful synthetic intermediate for 2,7-disubstituted pyrenes could be adapted for selective nitration. nih.gov

Another area of investigation involves multi-step synthetic pathways where functional groups are introduced to guide the nitration to the desired position, followed by their subsequent removal. While potentially more complex, this approach could offer unparalleled control over the final product's structure. The synthesis of related tetrahydropyrene-based tetraarylethenes has demonstrated sophisticated control over molecular architecture, which could inspire more selective routes to the nitro-derivative. rsc.orgnih.gov

Synthetic ApproachPotential AdvantagesResearch Focus
Regioselective C-H Nitration Direct, atom-economicalDevelopment of novel catalysts (e.g., transition metal-based)
Multi-step Synthesis High selectivity, precise controlDesign of directing groups and efficient removal strategies
Adaptation of Existing Methods Builds on established chemistryModification of protocols for 2,7-disubstituted pyrenes

In-Depth Mechanistic Understanding of Environmental Transformations

Nitrated polycyclic aromatic hydrocarbons are recognized as environmental contaminants, and understanding their transformation pathways is critical for assessing their environmental fate and impact. For this compound, future research will focus on elucidating the detailed mechanisms of its environmental transformations.

A key area of study is the photodegradation of the compound. Upon exposure to sunlight, PAHs and their derivatives can undergo photoreactions, leading to the formation of other compounds. nih.gov Investigating the photolytic stability of this compound and identifying its degradation products will be essential.

Furthermore, the biotic transformation of this compound in various environmental matrices, such as soil and water, warrants in-depth investigation. This includes identifying the microorganisms and enzymatic pathways responsible for its degradation. The transformation of related nitroaromatic compounds often involves the reduction of the nitro group, which can significantly alter the molecule's properties and toxicity. dtic.mil Understanding these biotransformation pathways is crucial for developing effective bioremediation strategies.

Advanced Analytical Techniques for Trace Analysis and Speciation

The accurate detection and quantification of this compound in environmental samples are paramount for monitoring its distribution and concentration. Future research will likely focus on the development and application of advanced analytical techniques for its trace analysis and speciation.

Current methods for the analysis of NPAHs often rely on gas chromatography coupled with mass spectrometry (GC-MS) or electron capture detectors (ECD). While effective, there is a continuous drive to enhance sensitivity and selectivity, especially for complex environmental matrices. The development of tandem mass spectrometry (MS/MS) methods can provide greater specificity and lower detection limits.

Furthermore, advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), can offer superior separation of complex mixtures of isomers, which is particularly important for the analysis of NPAHs. The use of high-resolution mass spectrometry (HRMS) can aid in the confident identification of transformation products in environmental samples.

Analytical TechniqueKey AdvantagesFuture Research Direction
GC-MS/MS High selectivity and sensitivityMethod development for complex matrices
GC×GC-MS Enhanced separation of isomersApplication to environmental samples containing multiple NPAHs
LC-HRMS Analysis of a broader range of polar transformation productsIdentification of novel metabolites and degradation products

Integrated Computational-Experimental Approaches for Predictive Modeling

The integration of computational chemistry with experimental studies offers a powerful approach to understanding and predicting the properties and behavior of this compound. Future research in this area will focus on developing robust predictive models.

Density functional theory (DFT) calculations can be employed to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. eucyskatowice2024.eu These theoretical insights can guide the design of new synthetic routes and help in the interpretation of experimental data. For instance, computational modeling can predict the most likely sites for electrophilic nitration on the tetrahydropyrene core, aiding in the development of selective synthetic methods.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the environmental fate and potential biological activity of this compound based on its molecular structure. These models, when validated with experimental data, can be valuable tools for risk assessment.

Role in Advanced Materials Science (e.g., Organic Semiconductors, Optoelectronic Materials)

The unique electronic and photophysical properties of nitroaromatic compounds make them interesting candidates for applications in materials science. Future research will explore the potential of this compound in the development of advanced materials.

The introduction of a nitro group, which is an electron-withdrawing group, can significantly influence the electronic properties of the parent tetrahydropyrene framework. This opens up possibilities for its use as an n-type organic semiconductor. The study of related nitro-substituted aromatic compounds has shown that the nitro group can play a crucial role in charge transport and device performance.

The photophysical properties of this compound, such as its absorption and emission characteristics, are also of great interest. nih.gov The parent 4,5,9,10-tetrahydropyrene has been used to create materials with aggregation-induced emission (AIE) properties. rsc.orgnih.gov Investigating how the nitro group modifies these properties could lead to the development of novel fluorophores and sensors. The study of related nitropyrene derivatives as photoprobes highlights the potential in this area. acs.org

Potential ApplicationKey PropertyResearch Focus
Organic Semiconductors Electron-withdrawing nature of the nitro groupSynthesis of high-purity material and fabrication of thin-film transistors
Optoelectronic Materials Modified photophysical propertiesInvestigation of fluorescence, phosphorescence, and potential for AIE
Molecular Sensors Changes in spectroscopic properties upon interaction with analytesDesign and synthesis of functionalized derivatives

Q & A

Q. What are effective synthetic routes for preparing 2-Nitro-4,5,9,10-tetrahydropyrene?

  • Methodological Answer : While direct synthesis of the nitro derivative is not explicitly detailed in the literature, analogous protocols for bromination (e.g., regioselective monobromination of tetrahydropyrene in aqueous dimethylformamide ) suggest nitration could follow similar regiochemistry. Hydrogenation of pyrene using Pd/C catalysts under 0.3–0.4 MPa H₂ pressure at 333 K yields 4,5,9,10-tetrahydropyrene (61% yield) . Subsequent nitration at the 2-position may employ mixed-acid systems (HNO₃/H₂SO₄) under controlled temperatures, leveraging steric and electronic effects from the tetrahydropyrene framework. Post-synthetic purification via Soxhlet extraction and recrystallization (e.g., using 2-methylpentane or ether/hexane mixtures) ensures high purity (mole fraction >0.99) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer : Purity validation requires a multi-technique approach:
  • Chromatography : Column chromatography with silica gel or alumina removes unreacted precursors .
  • Thermal Analysis : Adiabatic heat-capacity calorimetry detects impurities via deviations in phase-transition temperatures (e.g., solid-solid transitions near 319.9 K and 385.1 K for tetrahydropyrene derivatives) .
  • Vapor-Pressure Measurements : Comparative ebulliometry confirms purity by comparing boiling/condensation temperature differences (ΔT <3 mK indicates high purity) .
  • Spectroscopy : ESR studies of radical cations (e.g., hyperfine splitting analysis) can probe electronic perturbations from nitro substitution .

Advanced Research Questions

Q. How does the nitro group influence the electronic and solid-state properties of tetrahydropyrene derivatives?

  • Methodological Answer : The nitro group’s electron-withdrawing nature alters π-conjugation and aggregation behavior:
  • π-Conjugation : UV-Vis and fluorescence spectra (e.g., aggregation-induced emission in tetraarylethene derivatives ) can quantify conjugation changes. Theoretical calculations (DFT) may reveal orbital energy shifts.
  • Solid-State Packing : X-ray crystallography shows that substituent bulkiness affects packing density. For example, loose packing in compound 4 (tetrahydropyrene-based tetraarylethene) reduces fluorescence quantum yield despite extended conjugation .
  • Phase Behavior : Differential scanning calorimetry (DSC) identifies polymorphic transitions (e.g., tetrahydropyrene exhibits three solid phases with transitions at 319.9 K and 385.1 K) .

Q. What are the potential applications of this compound in energy storage systems?

  • Methodological Answer : Nitro-substituted polycyclic aromatics may enhance redox activity in organic cathodes:
  • Electrochemical Characterization : Cyclic voltammetry (CV) in Li-ion cells measures redox potentials. For example, pyrene-4,5,9,10-tetraone derivatives exhibit 234–244 mA h g⁻¹ capacities due to multi-electron transfer .
  • Energy Density Optimization : Thermochemical data (e.g., ΔfH°m = -133.7 kJ/mol for tetrahydropyrene ) inform thermodynamic stability during charge/discharge cycles.
  • Structure-Performance Linkage : Substituent positioning (e.g., 2-nitro vs. 4-nitro) impacts ion diffusion and conductivity. Computational modeling (MD simulations) predicts electrolyte compatibility.

Notes on Contradictions and Limitations

  • Synthetic Challenges : While bromination at the 2-position is regioselective , nitration may face competing reactions due to steric hindrance.
  • Thermodynamic Stability : Phase transitions in tetrahydropyrene derivatives require prolonged annealing (>20 days) for equilibrium , complicating reproducibility.
  • Structure-Property Gaps : Enhanced π-conjugation does not always improve fluorescence efficiency due to competing non-radiative pathways (e.g., vibrational relaxation in loosely packed crystals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.